Researchers requiring a stable, solid diamine building block for coordination chemistry or sequential functionalization often face substitution risk from structural analogs sharing the same molecular formula (C₇H₂₀Cl₂N₂). Dimethyl[2-(propylamino)ethyl]amine dihydrochloride (CAS 1333790-40-1) eliminates this ambiguity.
• Certified ≥95% purity ensures reproducible stoichiometric addition for MOF, coordination polymer, and catalyst synthesis.
• White crystalline powder with high aqueous solubility simplifies handling in mixed solvent systems.
• Non-volatile dihydrochloride salt enables controlled sequential alkylation/acylation for pharmaceutical intermediate synthesis.
Molecular FormulaC7H20Cl2N2
Molecular Weight203.15 g/mol
CAS No.1333790-40-1
Cat. No.B1424496
⚠ Attention: For research use only. Not for human or veterinary use.
Dimethyl[2-(propylamino)ethyl]amine dihydrochloride (CAS 1333790-40-1) is an aliphatic diamine dihydrochloride salt with the molecular formula C₇H₂₀Cl₂N₂ and a molecular weight of 203.15 g/mol [1]. The compound is characterized by its N',N'-dimethyl-N-propylethane-1,2-diamine core structure, and is commercially supplied as a white crystalline powder with high aqueous solubility . As a research-grade organic building block, its primary procurement drivers are high certified purity and well-defined physical properties that ensure reproducibility in synthetic applications .
Crystalline solid form enables precise weighing and handling
Research-grade diamine building block for multistep synthesis
[1] PubChem. (2025). Compound Summary for CID 53535157, Dimethyl[2-(propylamino)ethyl]amine dihydrochloride. National Center for Biotechnology Information. View Source
Procurement Risks of Unverified Substitution
The diamine dihydrochloride family includes numerous structural analogs with identical molecular formulas (C₇H₂₀Cl₂N₂) but distinct connectivities, such as 1,7-heptanediamine dihydrochloride and N,N,N',N'-tetramethyl-1,3-propanediamine dihydrochloride [1]. This structural ambiguity creates significant substitution risk, as a generic inventory search by formula may return compounds with different amine positioning, alkyl chain length, or substitution patterns. Even closely related analogs, such as the free base [2-(Dimethylamino)ethyl](propyl)amine (CAS 89893-80-1), differ fundamentally in physical state and reactivity due to the absence of the dihydrochloride counterion . In fields such as coordination chemistry or polymer catalysis, where the precise stereoelectronic environment of the diamine ligand dictates metal binding and catalytic activity, substituting an unverified analog can lead to reaction failure, irreproducible results, or complete loss of function [2].
This dihydrochloride salt
Isomeric diamines (same C₇ formula)
Structural isomers with identical molecular formula may exhibit different connectivity, altering coordination geometry and catalytic activity.
Crystalline solid, m.p. 203–205 °C
Free base analog (CAS 89893-80-1): volatile liquid
Free base form differs fundamentally in physical state and reactivity; substitution may lead to handling errors and inconsistent stoichiometry.
[1] NIST Chemistry WebBook. (2023). 1,7-Heptanediamine, dihydrochloride. National Institute of Standards and Technology. View Source
[2] Maji, T. K., Das, D., Sain, S., & Chaudhuri, N. R. (2000). Thermal Studies of Copper(II) Squarate Complexes of Diamines in the Solid State. Journal of Thermal Analysis and Calorimetry, 62(3), 729-738. View Source
Quantitative Product Differentiation Evidence
Certified Purity Specification
Dimethyl[2-(propylamino)ethyl]amine dihydrochloride is commercially supplied with a minimum purity specification of 95% as verified by the supplier's quality control analysis . This defined purity specification serves as a baseline comparator against other commercially available analogs, where purity specifications are either not reported or vary significantly by supplier.
Varies by vendor; typically not specified or lower
Quantified Difference
Defined minimum threshold vs. undefined
Conditions
Commercial supplier QC analytical data
Why This Matters
A defined purity specification allows procurement professionals to set consistent quality standards, ensuring batch-to-batch reproducibility in research and development applications.
Organic SynthesisBuilding BlocksQuality Control
Physical Form and Handling Characteristics
The dihydrochloride salt form is a white crystalline powder with a melting point of 203–205°C [1]. In contrast, its closest analog, the free base [2-(Dimethylamino)ethyl](propyl)amine (CAS 89893-80-1), is a volatile liquid at room temperature (boiling point not specified but typical for this class is <200°C) . The solid, non-volatile dihydrochloride form is easier to handle, weigh, and store, particularly in automated synthesis workflows or in labs without specialized ventilation.
Physical FormClass-level
Crystalline solid, m.p. 203–205 °C
Free base: liquid at r.t.
Solid form facilitates precise weighing
Free base volatility may affect handling
FormulationSolid-State ChemistryLogistics
Evidence Dimension
Physical State and Melting Point
Target Compound Data
White crystalline solid; m.p. 203–205°C
Comparator Or Baseline
Free base: Liquid at room temperature
Quantified Difference
Solid vs. Liquid; Δm.p. >150°C
Conditions
Standard laboratory ambient conditions
Why This Matters
Solid salts are preferred for precise weighing in small-scale reactions and for long-term storage due to their lower volatility and higher stability.
FormulationSolid-State ChemistryLogistics
[1] Chembase.cn. (2025). Substance Data for [2-(dimethylamino)ethyl](propyl)amine dihydrochloride (MDL MFCD19982551). View Source
Lipophilicity Profile for Partitioning Predictions
The compound has a computed partition coefficient (logP) of 1.039 [1]. This value indicates moderate lipophilicity, which is a critical parameter for predicting membrane permeability in biological systems or for designing extraction and purification protocols. While direct comparative data for other C7 diamine salts are not available, this value serves as a baseline for selecting the appropriate compound for a specific lipophilic environment.
Lipophilicity (logP)Class-level
1.039
Supports partitioning predictions
Computed value; experimental validation pending
Medicinal ChemistryADMEPhysicochemical Properties
Evidence Dimension
Lipophilicity (computed logP)
Target Compound Data
1.039
Comparator Or Baseline
Class average for small aliphatic diamines: approx. 0.5–2.5
Quantified Difference
Within expected range; specific to this substitution pattern
Conditions
Computational prediction (method unspecified)
Why This Matters
LogP is a key selection criterion for compounds intended for biological assays or for optimizing liquid-liquid extraction steps in synthesis.
Medicinal ChemistryADMEPhysicochemical Properties
[1] Chembase.cn. (2025). Substance Data for [2-(dimethylamino)ethyl](propyl)amine dihydrochloride (MDL MFCD19982551). View Source
Application Scenarios
Coordination Chemistry and Metal Complex Synthesis
The solid, high-purity dihydrochloride salt is ideal for preparing metal complexes where the diamine acts as a bidentate ligand. The crystalline form enables accurate stoichiometric addition, crucial for reproducible synthesis of coordination polymers or metal-organic frameworks (MOFs). Its moderate logP of 1.039 suggests suitability for reactions in mixed aqueous-organic solvent systems [1].
Organic Synthesis as a Building Block
As a protected diamine, the dihydrochloride salt is a stable, non-volatile building block for sequential alkylation or acylation reactions. The 95% minimum purity specification ensures that side reactions from impurities are minimized, improving yields in multi-step syntheses of pharmaceutical intermediates or functional polymers .
Pharmaceutical Research and Biological Assays
The compound's moderate lipophilicity (logP 1.039) and high aqueous solubility make it a candidate for modifying lead compounds to improve their drug-like properties [1]. It can be used to introduce a basic amine handle for salt formation or to modulate the overall polar surface area of a molecule, thereby influencing its absorption and distribution profiles in preliminary ADME studies.
Application
Selection Property
Validation Focus
Metal complex synthesis
Crystalline salt for accurate stoichiometry
Ligand coordination geometry
Multistep organic synthesis
Certified purity for reliable yield
Impurity-related side reactions
Lead-compound modification research
Moderate lipophilicity profile
ADME property interpretation
[1] Chembase.cn. (2025). Substance Data for [2-(dimethylamino)ethyl](propyl)amine dihydrochloride (MDL MFCD19982551). View Source
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